molecular formula C9H18ClN B2607501 (1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride CAS No. 2378490-00-5

(1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride

Cat. No. B2607501
CAS RN: 2378490-00-5
M. Wt: 175.7
InChI Key: MPVNPOJKXCMCEM-YWUTZLAHSA-N
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Description

“(1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2378490-00-5 . It has a molecular weight of 175.7 . The IUPAC name for this compound is (1R,2S,5S)-5-isopropylbicyclo [3.1.0]hexan-2-amine hydrochloride .


Synthesis Analysis

The synthesis of a similar compound, 1R,5S-Bicyclo[3.1.0]hexan-2-one, has been described in the literature . The process involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone . This process has been successfully demonstrated on a multi-kilogram scale .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N.ClH/c1-6(2)9-4-3-8(10)7(9)5-9;/h6-8H,3-5,10H2,1-2H3;1H/t7-,8-,9-;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

Researchers have developed methodologies for synthesizing novel compounds and exploring their reactivity. For example, the synthesis of potent skin sensitizers and the study of their reactivity towards model nucleophiles for protein amino acid residues have been detailed. Such research is crucial for understanding the chemical selectivity and potential toxicity of new compounds (Meschkat, Barratt, & Lepoittevin, 2001).

Identification and Characterization

The identification and derivatization of selected cathinones through spectroscopic studies highlight the importance of analytical chemistry in characterizing new psychoactive substances. This research helps in understanding the structure-activity relationship of these compounds (Nycz, Paździorek, Małecki, & Szala, 2016).

Macrocyclic and Coordination Chemistry

The synthesis of novel hydroxyl-substituted macrocyclic tri-, tetra-, and hexa-mines showcases the application of organic synthesis in creating complex molecules with potential uses in coordination chemistry and catalysis (Guo-ping, Yong, & Cheng-tai, 2010).

Pharmaceutical Research

The pharmacological characterization of specific compounds as high-affinity antagonists selective for κ-opioid receptors provides a foundation for the development of new therapeutic agents. This research contributes to our understanding of receptor-ligand interactions and the potential for drug development (Grimwood et al., 2011).

Material Science

Investigations into the synthesis, characterization, and mesophase transition of hexasubstituted cyclotriphosphazene molecules with Schiff base and azo linking units, as well as the determination of their fire retardant properties, highlight the interdisciplinary nature of chemical research. Such studies have implications for the development of new materials with specialized properties (Jamain, Khairuddean, Guan-Seng, & Abdul Rahman, 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(1R,2S,5S)-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-6(2)9-4-3-8(10)7(9)5-9;/h6-8H,3-5,10H2,1-2H3;1H/t7-,8-,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVNPOJKXCMCEM-YWUTZLAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C1C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12CC[C@@H]([C@@H]1C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride

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